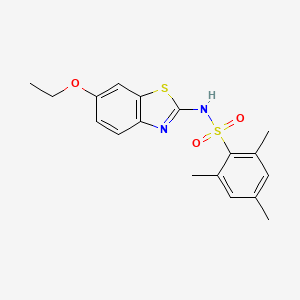![molecular formula C19H24N2OS B3483143 1-(2,5-dimethylphenyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine](/img/structure/B3483143.png)
1-(2,5-dimethylphenyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine
Vue d'ensemble
Description
1-(2,5-dimethylphenyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine, also known as CTDP-31, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CTDP-31 belongs to the class of piperazine derivatives and has shown promising results in various studies related to its biological and pharmacological activities.
Mécanisme D'action
The exact mechanism of action of 1-(2,5-dimethylphenyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine is not fully understood, but it is believed to interact with various molecular targets in the body. 1-(2,5-dimethylphenyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. 1-(2,5-dimethylphenyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine has also been shown to modulate the activity of dopamine receptors, which are involved in the regulation of mood, motivation, and movement.
Biochemical and Physiological Effects:
1-(2,5-dimethylphenyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine has been shown to have various biochemical and physiological effects in the body. The compound has been shown to improve cognitive function, memory, and learning in animal models. 1-(2,5-dimethylphenyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine has also been shown to reduce inflammation and oxidative stress, which are implicated in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(2,5-dimethylphenyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine is its high purity level, which makes it suitable for various lab experiments. The compound is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of 1-(2,5-dimethylphenyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research on 1-(2,5-dimethylphenyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine. One of the areas of interest is the development of 1-(2,5-dimethylphenyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine analogs with improved pharmacokinetic properties and higher potency. Another area of interest is the investigation of the potential therapeutic applications of 1-(2,5-dimethylphenyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine in other fields of medicine, such as cardiovascular diseases and infectious diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(2,5-dimethylphenyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine and its molecular targets in the body.
Conclusion:
In conclusion, 1-(2,5-dimethylphenyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine is a novel compound that has shown promising results in various studies related to its biological and pharmacological activities. The compound has potential therapeutic applications in the treatment of neurological disorders and cancer. 1-(2,5-dimethylphenyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine has various biochemical and physiological effects in the body, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
1-(2,5-dimethylphenyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. The compound has shown promising results in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 1-(2,5-dimethylphenyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine has also shown potential in cancer therapy, as it can induce apoptosis in cancer cells and inhibit tumor growth.
Propriétés
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-(4,5-dimethylthiophen-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-13-5-6-14(2)18(11-13)20-7-9-21(10-8-20)19(22)17-12-23-16(4)15(17)3/h5-6,11-12H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTVGDQTFGHDCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CSC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(difluoromethyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3483087.png)
![3-[(4-benzyl-1-piperidinyl)carbonyl]-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3483093.png)
![7-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3483101.png)
![methyl 3-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4-methylbenzoate](/img/structure/B3483110.png)
![2-[4-(2,2-diphenylethyl)-1-piperazinyl]ethanol](/img/structure/B3483112.png)
![N-[4-(diethylamino)phenyl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3483120.png)
![N-(2,6-dimethylphenyl)-4-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B3483123.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B3483124.png)
![7-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-5-(4-methoxyphenyl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3483137.png)
![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B3483138.png)
![7-(difluoromethyl)-N-(2-fluorobenzyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3483140.png)

![4-chloro-N-{[(4-iodophenyl)amino]carbonothioyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3483148.png)